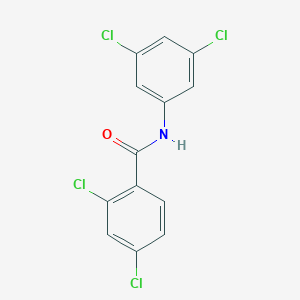
Hydrazinecarboxamide, 2-(1-methylpropylidene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydrazinecarboxamide, 2-(1-methylpropylidene)-, also known as 2-(1-methylpropylidene)hydrazinecarboxamide, is an organic compound with the molecular formula C5H11N3O. This compound is a derivative of hydrazinecarboxamide and is characterized by the presence of a 1-methylpropylidene group attached to the hydrazinecarboxamide moiety. It is commonly used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
Hydrazinecarboxamide, 2-(1-methylpropylidene)-, can be synthesized through the reaction of hydrazinecarboxamide with 2-butanone. The reaction typically involves the condensation of hydrazinecarboxamide with 2-butanone under acidic or basic conditions to form the desired product. The reaction can be represented as follows:
Hydrazinecarboxamide+2-Butanone→Hydrazinecarboxamide, 2-(1-methylpropylidene)-+Water
Industrial Production Methods
In industrial settings, the production of hydrazinecarboxamide, 2-(1-methylpropylidene)-, involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
Hydrazinecarboxamide, 2-(1-methylpropylidene)-, undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and acylating agents.
Major Products Formed
Oxidation: Oxidation of hydrazinecarboxamide, 2-(1-methylpropylidene)-, can lead to the formation of oxides or other oxygen-containing compounds.
Reduction: Reduction can yield hydrazine derivatives with varying degrees of hydrogenation.
Substitution: Substitution reactions can produce a wide range of derivatives depending on the substituents introduced.
科学研究应用
Hydrazinecarboxamide, 2-(1-methylpropylidene)-, has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a component in various industrial processes.
作用机制
The mechanism of action of hydrazinecarboxamide, 2-(1-methylpropylidene)-, involves its interaction with molecular targets and pathways within a system. The compound can act as a nucleophile, participating in nucleophilic addition and substitution reactions. It can also form coordination complexes with metal ions, influencing various biochemical pathways. The specific molecular targets and pathways depend on the context of its use and the nature of the reactions it undergoes.
相似化合物的比较
Hydrazinecarboxamide, 2-(1-methylpropylidene)-, can be compared with other similar compounds such as:
Hydrazinecarboxamide: The parent compound, which lacks the 1-methylpropylidene group.
Acetone semicarbazone: A related compound with a different substituent group.
2-Propanone semicarbazone: Another derivative with a similar structure but different functional groups.
The uniqueness of hydrazinecarboxamide, 2-(1-methylpropylidene)-, lies in its specific substituent group, which imparts distinct chemical properties and reactivity compared to its analogs.
属性
CAS 编号 |
624-46-4 |
|---|---|
分子式 |
C5H11N3O |
分子量 |
129.16 g/mol |
IUPAC 名称 |
[(E)-butan-2-ylideneamino]urea |
InChI |
InChI=1S/C5H11N3O/c1-3-4(2)7-8-5(6)9/h3H2,1-2H3,(H3,6,8,9)/b7-4+ |
InChI 键 |
TYLYPMBEMALHLV-QPJJXVBHSA-N |
SMILES |
CCC(=NNC(=O)N)C |
手性 SMILES |
CC/C(=N/NC(=O)N)/C |
规范 SMILES |
CCC(=NNC(=O)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


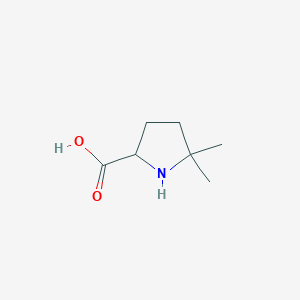
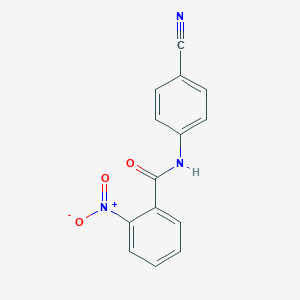

![Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-](/img/structure/B185608.png)
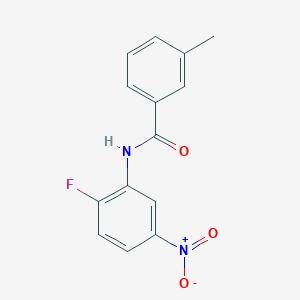
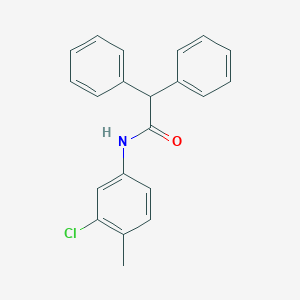
![1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]](/img/structure/B185613.png)

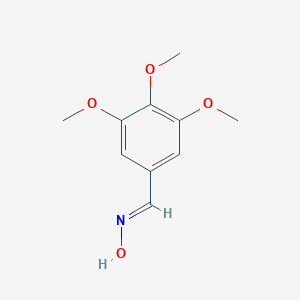
![2-[(4-Methylbenzylidene)amino]benzamide](/img/structure/B185617.png)
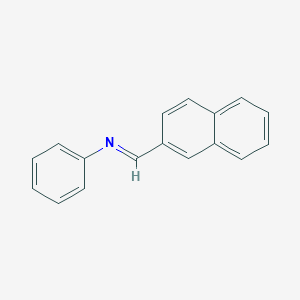
![3-[(4-Bromophenyl)sulfanyl]propanoic acid](/img/structure/B185620.png)
![2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dione](/img/structure/B185621.png)
